molecular formula C8H16O3 B8233978 Butyl 4-hydroxybutanoate CAS No. 55482-94-5

Butyl 4-hydroxybutanoate

Cat. No. B8233978
CAS RN: 55482-94-5
M. Wt: 160.21 g/mol
InChI Key: BYKWTTBGNVXQAB-UHFFFAOYSA-N
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Description

Butyl 4-hydroxybutanoate, also known as Butyl 4-hydroxybutyrate or 4-Hydroxybutyric acid butyl ester, is an organic compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .


Synthesis Analysis

Novel synthetic methods for the production of butyl (S)-2-hydroxybutanoate have been established . These methods start from butyl (2 S,3 R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate . The former method utilizes the regioselective thiolysis of the epoxybutanoate mediated by scandium triflate and subsequent reductive cleavage of the thioether .


Molecular Structure Analysis

The molecular structure of Butyl 4-hydroxybutanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Butyl 4-hydroxybutanoate is a compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .

Scientific Research Applications

Synthesis and Derivatives

Butyl 4-hydroxybutanoate, and its related compounds, play a significant role in various synthetic processes. For example, Araki et al. (2013) developed novel synthetic methods for producing butyl (S)-2-hydroxybutanoate, a key intermediate in pharmaceuticals, starting from epoxy derivatives. This method demonstrated high yield and stereochemical retention, indicating its potential in precise chemical synthesis (Araki et al., 2013). Similarly, Časar (2008) described a novel synthesis approach for a statin side chain precursor, highlighting its practicality for industrial applications (Časar, 2008).

Biocatalysis

Butyl 4-hydroxybutanoate is also significant in biocatalysis. Ramos et al. (2013) demonstrated that microorganism strains could enantioselectively reduce β-ketoester to tert-butyl (S)-3-hydroxybutanoate, a related compound, showcasing the potential of biocatalysis in producing optically pure compounds (Ramos et al., 2013). Additionally, Venkataraman and Chadha (2015) emphasized the significance of reaction condition optimization in biocatalysis for the deracemisation of β-hydroxy esters, including alkyl-3-hydroxybutanoates (Venkataraman & Chadha, 2015).

Polymer and Material Science

In the field of polymer and material science, Tsai et al. (2016) reported on environmentally benign CO2-based copolymers derived from dihydroxybutyric acid, a related compound, for use in biocompatible polymers and potentially as drug delivery carriers (Tsai et al., 2016). Furthermore, Bedjaoui et al. (2020) explored the swelling behavior of polymer networks in primary alcohols, including butyl prop-2-enoate, shedding light on the interaction between polymers and solvents (Bedjaoui et al., 2020).

Aromas and Flavors

Butyl 4-hydroxybutanoate and its derivatives also have applications in the study of aromas and flavors. Lytra et al. (2013) investigated the role of various esters, including ethyl-3-hydroxybutanoate, in red wine's fruity aromas, demonstrating their synergistic effect in enhancing aroma intensity (Lytra et al., 2013). Additionally, Mayorga et al. (2002) isolated glycoconjugates, precursors to butyl 3-hydroxybutanoate, from fruits, highlighting their importance in fruit aromas (Mayorga et al., 2002).

Biomedical Applications

In biomedical applications, Chen and Wu (2005) discussed the use of polyhydroxyalkanoates, including poly 4-hydroxybutyrate (a related compound), as materials in tissue engineering, indicating their potential in medical device development (Chen & Wu, 2005).

properties

IUPAC Name

butyl 4-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-7-11-8(10)5-4-6-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKWTTBGNVXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621612
Record name Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-hydroxybutanoate

CAS RN

55482-94-5
Record name Butyl 4-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55482-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Steuer, D Quattrini, J Raeber, P Waser… - Drug Testing and …, 2022 - Wiley Online Library
… To a mixture of tert-butyl 4-hydroxybutanoate (160 mg, 1 mmol, 1.0 equivalent) in dry DCM (10 ml) at 0C, 125 μl trimethylamine was added. Reaction was done in preheated glassware …
S Drioli, P Nitti, G Pitacco, L Tossut, E Valentin - Tetrahedron: Asymmetry, 1999 - Elsevier
Enantiomerically pure tetrahydro-5-oxo-2-furancarboxylic esters can be prepared either by enzymatic resolution of the racemic γ-lactones themselves or by bioreduction with baker's …
Number of citations: 23 www.sciencedirect.com
S Chen, X Zhao, J Chen, J Chen… - Bioconjugate …, 2010 - ACS Publications
… commercially available fluorescein was converted to the corresponding methyl ester 17 (39), while succinic acid mono-tert-butyl ester (18) was reduced to tert-butyl 4-hydroxybutanoate (…
Number of citations: 403 pubs.acs.org
U Hahn, F Vögtle, JF Nierengarten - Polymers, 2012 - mdpi.com
… Consequently, an unsymmetric malonate has been functionalized under formation of ester bonds at one end with 3-bromo-1-propanol and on the other with t-butyl 4-hydroxybutanoate. …
Number of citations: 18 www.mdpi.com
IJM Arrata - 2017 - etheses.whiterose.ac.uk
De novo design of foldamers is a current challenge in chemical biology. Overcoming it is essential in order to expand the protein toolbox and access “bionic proteins”, ie proteins …
Number of citations: 3 etheses.whiterose.ac.uk
P Witte, F Hörmann, A Hirsch - Chemistry–A European Journal, 2009 - Wiley Online Library
… Bis(4-tert-butoxy-4-oxobutyl) malonate (3): A solution of tert-butyl 4-hydroxybutanoate40 (2 g, 13 mmol) in dry CH 2 Cl 2 (20 mL) and dry pyridine (1.0 mL, 13 mmol) was cooled in an ice …
JG Vineberg, T Wang, ES Zuniga… - Journal of medicinal …, 2015 - ACS Publications
… (0.300 g, 0.77 mmol), triphenylphosphine (0.606 g, 2.31 mmol), and diisopropyl azodicarboxylate (DIAD) (0.46 mL, 2.31 mmol) in THF (7.7 mL) was added tert-butyl-4-hydroxybutanoate …
Number of citations: 42 pubs.acs.org
JG Vineberg - 2014 - search.proquest.com
Cancer remains the second leading cause of death in the United States, accounting for nearly a quarter of all deaths, and is exceeded only by heart disease. Traditional chemotherapy …
Number of citations: 7 search.proquest.com
AR Benavides - 2014 - search.proquest.com
… CHCl2 (80 mL) was added to the system and then tert-butyl 4-hydroxybutanoate (1.73 g, 10.8 mmol) dissolved in CHCl2 (20 mL) was added to the flask. The reaction mixture stirred at rt …
Number of citations: 3 search.proquest.com
A Conejo-Garcia, CJ Schofield - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
… Synthesis and characterization of 4-(acetyloxy)butanoic acid 12: To a solution (10 mL) of tert-butyl 4-hydroxybutanoate 11 (250 mg, 1.23 mmol) in toluene were added p-TsOH (23.5 mg, …
Number of citations: 16 www.sciencedirect.com

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